molecular formula C26H21BrN2O2 B4925225 11-(4-bromophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-bromophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4925225
M. Wt: 473.4 g/mol
InChI Key: BLTQWCYDKFPJBZ-UHFFFAOYSA-N
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Description

The compound 11-(4-bromophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a fused bicyclic system of two benzene rings and a seven-membered diazepine ring. Key structural features include:

  • Phenylcarbonyl group at position 7, which may enhance electron-withdrawing effects and influence binding affinity.
  • Diazepinone core, which provides conformational flexibility and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-benzoyl-6-(4-bromophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN2O2/c27-19-12-9-16(10-13-19)25-24-21(7-4-8-23(24)30)28-22-15-18(11-14-20(22)29-25)26(31)17-5-2-1-3-6-17/h1-3,5-6,9-15,25,28-29H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTQWCYDKFPJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-bromophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common method involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation. This method uses iodobenzene and terminal alkynes as starting materials, with palladium catalysts facilitating the carbonylative coupling to form 1,3-ynones. These intermediates then undergo cyclocondensation in the presence of Cp2TiCl2 and m-phthalic acid in ethanol to yield the desired dibenzo[b,e][1,4]diazepine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

11-(4-bromophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

11-(4-bromophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 11-(4-bromophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of the target compound with structurally related dibenzo[b,e][1,4]diazepin-1-one derivatives:

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activities/Properties
Target Compound C27H21BrN2O2 493.38 11-(4-Bromophenyl), 7-(Phenylcarbonyl) Under investigation for receptor-binding and cytotoxicity (hypothesized from analogs)
11-(4-tert-Butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-... () C32H34N2O2 478.6 11-(4-tert-Butylphenyl), 3,3-dimethyl Studied for neurotransmitter pathway interactions
7-Benzoyl-11-(1H-indol-3-yl)-... (FC2, ) C28H24N3O2 434.5 7-Benzoyl, 11-(indol-3-yl) Exhibits selective cytotoxicity in cancer cells via NF-κB pathway modulation
11-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-... () C27H22BrN2O3S 549.4 3-Bromo-5-ethoxy-4-hydroxyphenyl, 3-(thiophen-2-yl) Explored for diverse biological activities, including antimicrobial properties
3-(2-Chlorophenyl)-11-(4-methylphenyl)-10-propanoyl-... () C29H27ClN2O2 471.0 3-(2-Chlorophenyl), 11-(4-methylphenyl), 10-propanoyl Potential applications in materials science and receptor studies
11-[4-(Diethylamino)phenyl]-3-phenyl-10-propanoyl-... () C33H35N3O2 517.6 11-[4-(Diethylamino)phenyl], 3-phenyl Studied for optical/electronic properties and biological probing

Functional Group Impact on Activity

  • Halogen Substituents: The 4-bromophenyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated analogs (e.g., tert-butylphenyl in ) .
  • Aromatic Carbonyl Groups: The phenylcarbonyl moiety in the target compound contrasts with benzoyl (FC2, ) and propanoyl () groups, affecting electron density and steric bulk .
  • Heterocyclic Modifications :

    • Substituents like thiophen-2-yl () and indol-3-yl () introduce π-π stacking capabilities and enhance interactions with hydrophobic protein pockets .

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